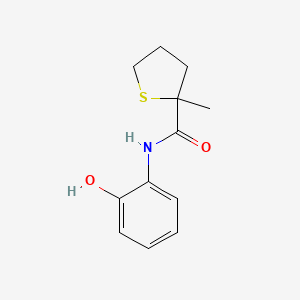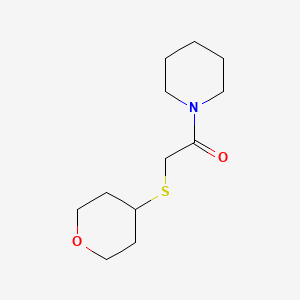
3-(1,4-Thiazepan-4-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,4-Thiazepan-4-yl)oxolan-2-one, also known as TBOA, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of neuroscience. TBOA is a glutamate transporter inhibitor that has been shown to have significant effects on synaptic transmission and plasticity. In
Applications De Recherche Scientifique
3-(1,4-Thiazepan-4-yl)oxolan-2-one has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to have significant effects on synaptic transmission and plasticity, making it an important tool for studying the mechanisms underlying these processes. 3-(1,4-Thiazepan-4-yl)oxolan-2-one has also been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. In addition, 3-(1,4-Thiazepan-4-yl)oxolan-2-one has been used in studies investigating the effects of drugs and other compounds on glutamate transporters and synaptic transmission.
Mécanisme D'action
3-(1,4-Thiazepan-4-yl)oxolan-2-one is a glutamate transporter inhibitor that works by blocking the reuptake of glutamate into presynaptic neurons. This leads to an increase in extracellular glutamate levels, which can have significant effects on synaptic transmission and plasticity. 3-(1,4-Thiazepan-4-yl)oxolan-2-one has been shown to have a high affinity for the glutamate transporter EAAT3, which is primarily expressed in neurons. This selectivity for EAAT3 makes 3-(1,4-Thiazepan-4-yl)oxolan-2-one a valuable tool for studying the role of this transporter in synaptic transmission and plasticity.
Biochemical and Physiological Effects
3-(1,4-Thiazepan-4-yl)oxolan-2-one has been shown to have significant effects on synaptic transmission and plasticity. It has been shown to increase extracellular glutamate levels, which can lead to an increase in excitatory postsynaptic currents (EPSCs) and an enhancement of synaptic plasticity. 3-(1,4-Thiazepan-4-yl)oxolan-2-one has also been shown to have neuroprotective effects in certain models of neurological disorders, including stroke and traumatic brain injury. In addition, 3-(1,4-Thiazepan-4-yl)oxolan-2-one has been shown to have effects on other neurotransmitter systems, including the GABAergic system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1,4-Thiazepan-4-yl)oxolan-2-one in lab experiments is its selectivity for the glutamate transporter EAAT3. This allows researchers to specifically target this transporter and study its role in synaptic transmission and plasticity. 3-(1,4-Thiazepan-4-yl)oxolan-2-one is also relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one limitation of using 3-(1,4-Thiazepan-4-yl)oxolan-2-one is its potential toxicity at high concentrations. Careful dosing and monitoring of 3-(1,4-Thiazepan-4-yl)oxolan-2-one levels is necessary to avoid any potential toxic effects.
Orientations Futures
There are many potential future directions for research involving 3-(1,4-Thiazepan-4-yl)oxolan-2-one. One area of interest is the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. 3-(1,4-Thiazepan-4-yl)oxolan-2-one could be used to investigate the effects of drugs and other compounds on glutamate transporters in these disorders. Another area of interest is the development of new glutamate transporter inhibitors with improved selectivity and efficacy. 3-(1,4-Thiazepan-4-yl)oxolan-2-one could serve as a starting point for the development of these new compounds. Finally, 3-(1,4-Thiazepan-4-yl)oxolan-2-one could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems and their effects on synaptic transmission and plasticity.
Méthodes De Synthèse
The synthesis of 3-(1,4-Thiazepan-4-yl)oxolan-2-one involves the reaction between 4-methyl-5-(4-methylphenyl)-4,5-dihydrothiazepin-2(1H)-one and 2,3-epoxybutane in the presence of a base catalyst. The resulting product is then purified through a series of chromatography techniques to obtain pure 3-(1,4-Thiazepan-4-yl)oxolan-2-one. This synthesis method has been well-established in the literature and has been used in many studies involving 3-(1,4-Thiazepan-4-yl)oxolan-2-one.
Propriétés
IUPAC Name |
3-(1,4-thiazepan-4-yl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9-8(2-5-12-9)10-3-1-6-13-7-4-10/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWWURVUKULLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Thiazepan-4-yl)oxolan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)


![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)

![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)

![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)


![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)
